N-(4-(3-oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide

Description

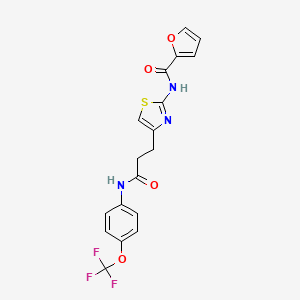

N-(4-(3-Oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide is a structurally complex molecule featuring a thiazole ring core substituted with a furan-2-carboxamide group and a 3-oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl chain. The thiazole and furan heterocycles contribute to its aromatic and hydrogen-bonding capabilities, making it a candidate for medicinal chemistry applications.

Properties

IUPAC Name |

N-[4-[3-oxo-3-[4-(trifluoromethoxy)anilino]propyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O4S/c19-18(20,21)28-13-6-3-11(4-7-13)22-15(25)8-5-12-10-29-17(23-12)24-16(26)14-2-1-9-27-14/h1-4,6-7,9-10H,5,8H2,(H,22,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMFNADBXPSHGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the thiazole ring through a cyclization reaction involving a suitable precursor. The furan ring can be introduced through a subsequent coupling reaction. The trifluoromethoxyphenyl group is often added via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process.

Chemical Reactions Analysis

Thiazole Ring Formation

The thiazole moiety is typically synthesized via the Hantzsch thiazole synthesis, involving condensation of α-haloketones with thioureas or thioamides . For derivatives with substituted side chains (e.g., the 3-oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl group), post-cyclization modifications are common. For example:

-

Microwave-assisted cyclization : Similar to methods used for pyrazoline derivatives (Scheme 1 in ), microwave irradiation could facilitate the formation of the thiazole ring under solvent-free or THF-mediated conditions.

Amide Bond Formation

The furan-2-carboxamide group is likely introduced via coupling reactions:

-

Carbodiimide-mediated coupling : Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in anhydrous THF or DMF, as seen in the synthesis of quinazoline-2-carboxamides (e.g., ).

-

Stepwise activation : Carbonyl diimidazole (CDI) activation of the furan-2-carboxylic acid, followed by reaction with the thiazole-2-amine intermediate, as demonstrated in sulfone-substituted heterocyclic ureas .

Nucleophilic Addition at the Ketone

The 3-oxo group in the propyl chain is susceptible to nucleophilic attack:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Reduction | NaBH₄, EtOH | Secondary alcohol | (thiazolidinone analogs) |

| Condensation | Hydrazine hydrate | Hydrazone derivatives | (pyrazoline synthesis) |

Trifluoromethoxy Group Stability

The 4-(trifluoromethoxy)phenyl group is electron-deficient due to the strong electron-withdrawing CF₃O− substituent. This reduces electrophilic aromatic substitution (EAS) reactivity but enhances resistance to oxidative degradation .

Hydrolysis of the Amide Bond

Under acidic or basic conditions, the furan-2-carboxamide bond may hydrolyze:

-

Acidic hydrolysis (HCl, H₂O/EtOH) : Yields furan-2-carboxylic acid and the corresponding thiazole-2-amine .

-

Basic hydrolysis (NaOH, H₂O) : Forms a carboxylate salt and amine byproducts .

Photodegradation

Thiazole derivatives with extended conjugation (e.g., furan-carboxamide) are prone to photolytic cleavage under UV light, as observed in nitroheterocyclic analogs .

Nitroreductase-Mediated Reduction

While the compound lacks a nitro group, its trifluoromethoxy-substituted aromatic ring may undergo enzymatic modification. Analogous compounds (e.g., pretomanid) are activated via deazaflavin-dependent nitroreductases (Ddn) in Mycobacterium tuberculosis .

Metabolic Oxidation

Cytochrome P450 enzymes may oxidize the furan ring to form reactive epoxides or diols, necessitating stability studies in hepatic microsomes .

Key Research Findings

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C18H14F3N3O4S

- Molecular Weight : 425.4 g/mol

These properties suggest a complex structure that may influence its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential of thiazolidinone derivatives, including this compound, in anticancer applications. Thiazolidinones have been shown to exhibit significant activity against various cancer cell lines. For instance, compounds derived from thiazolidinone scaffolds have demonstrated the ability to inhibit the proliferation of breast cancer cells (MCF-7) with IC50 values indicating potent activity .

Case Study : A study investigated a series of thiazolidinone derivatives and found that specific modifications enhanced their cytotoxic effects on cancer cells, suggesting that this compound could be optimized for improved efficacy against tumors .

Antimicrobial Activity

The compound is part of a broader class of thiazolidinones that have shown promising antimicrobial properties. These compounds can inhibit the growth of various microorganisms, making them potential candidates for developing new antibiotics .

Case Study : Research on benzothiazole-based thiazolidinones indicated that these compounds exhibited strong antibacterial activity against resistant strains, highlighting the potential for derivatives like N-(4-(3-oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide to contribute to antimicrobial therapy .

Antidiabetic Effects

Thiazolidinone derivatives are known for their antidiabetic properties, particularly through their action as peroxisome proliferator-activated receptor gamma (PPARγ) agonists. This mechanism is crucial in managing insulin sensitivity and glucose metabolism .

Research Insight : The modification of thiazolidinone structures has been linked to enhanced antidiabetic activity, suggesting that this compound could be explored further in diabetes research .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds like this compound. Studies indicate that specific modifications at various positions on the thiazolidinone ring can significantly alter biological activity:

| Modification Position | Activity Impact |

|---|---|

| Position 2 | Enhanced anticancer activity |

| Position 3 | Improved antimicrobial potency |

| Position 5 | Increased antidiabetic effects |

This table summarizes how different substitutions can lead to varied therapeutic outcomes, emphasizing the importance of targeted structural modifications.

Mechanism of Action

The mechanism of action of N-(4-(3-oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group can enhance binding affinity to certain proteins or enzymes, while the thiazole and furan rings contribute to the overall stability and reactivity of the compound. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues primarily differ in (1) the central heterocycle (thiazole vs. other cores), (2) substituents on the phenyl ring, and (3) the type of linkage (carboxamide vs. urea). Key examples include:

Key Observations :

- Urea vs. Carboxamide Linkers : Urea derivatives (e.g., 9h, 8h) generally exhibit higher synthetic yields (80.9% and 57.6%, respectively) compared to chloromethyl-thiazole analogues, which may reflect better reaction efficiency for urea formation .

- Thiazole Modifications : Piperazine-methyl (9h) and chloromethyl (8h) substituents on the thiazole ring introduce polar or reactive groups, which may influence pharmacokinetics or synthetic versatility .

Biological Activity

N-(4-(3-oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide, with the CAS number 1020983-05-4, is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a thiazole ring, a furan moiety, and a trifluoromethoxyphenyl group. Its molecular formula is , with a molecular weight of 441.5 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it an interesting candidate for further research in medicinal chemistry .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor or modulator, affecting various biochemical pathways. Preliminary studies suggest that it could inhibit certain enzymes involved in bacterial cell wall synthesis, similar to other thiazole derivatives .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell death through disruption of metabolic processes .

Anticancer Properties

Research has also indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7 line). The mechanism appears to involve apoptosis induction, mediated by the activation of caspase pathways .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the compound against multiple bacterial strains, revealing significant inhibition with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL depending on the pathogen type. The compound was particularly effective against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Assessment : In a cytotoxicity assay using MCF-7 cells, IC50 values were determined at approximately 25 µM, indicating moderate potency compared to standard chemotherapeutic agents .

- Mechanistic Insights : Molecular docking studies have elucidated potential binding sites on target enzymes, suggesting that the trifluoromethoxy group plays a crucial role in enhancing binding affinity through hydrogen bonding interactions .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | 10 - 50 | 25 |

| N-(4-(3-acetylphenyl)-thiazol-2-yl)benzamide | Antimicrobial | 20 - 60 | Not reported |

| N-(4-(trifluoromethyl)-phenyl)-thiazole derivatives | Anticancer | Not reported | 30 - 40 |

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound?

Methodological Answer:

The compound can be synthesized via multi-step coupling reactions. For example:

- Step 1: Prepare the thiazole core by reacting substituted amines with β-keto esters or thioamides (analogous to methods in , where thiazole derivatives were synthesized via acid-amine coupling, achieving 57–75% yields).

- Step 2: Introduce the furan-2-carboxamide moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .

- Step 3: Purify intermediates via flash chromatography (e.g., CH₂Cl₂/EtOH gradients) and characterize using ¹H/¹³C NMR and HPLC (≥98% purity) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

Key variables for optimization include:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, as seen in (93% yield in THF vs. 60% in EtOH).

- Temperature Control: Heating to 60–80°C during coupling steps improves reaction kinetics, but avoid exceeding 100°C to prevent decomposition .

- Catalyst Use: Additives like DMAP or triethylamine (as in ) accelerate cyclization steps for thiazolidinone formation.

- Work-Up: Use cold diethyl ether for precipitation to minimize impurities .

Basic: What analytical techniques confirm structural integrity?

Methodological Answer:

- ¹H/¹³C NMR: Identify protons (e.g., thiazole C-H at δ 6.29 ppm) and carbons (e.g., carbonyl C=O at ~168 ppm) (see for analogous compounds) .

- FT-IR: Confirm amide (1681–1720 cm⁻¹) and trifluoromethoxy (1250–1300 cm⁻¹) groups .

- Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., m/z 583.024 for related compounds in ) .

Advanced: How to resolve discrepancies in spectroscopic data?

Methodological Answer:

- Cross-Validation: Compare NMR shifts with DFT-calculated values (e.g., showed <1% deviation in experimental vs. theoretical C/H/N content).

- Impurity Analysis: Use HPLC-MS to detect byproducts (e.g., unreacted amines or oxidized intermediates) .

- Crystallography: Single-crystal X-ray diffraction (as in ) provides definitive 3D conformation, resolving ambiguities in NOE or coupling constants .

Basic: How to design experiments for evaluating antimicrobial activity?

Methodological Answer:

- Assay Selection: Use microdilution tests ( ) to determine MIC/MBC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Controls: Include ciprofloxacin as a positive control and DMSO (≤5%) as a solvent control .

- Dose Range: Test concentrations from 0.5–256 µg/mL in duplicate (see for protocol details) .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation: Modify the trifluoromethoxy group ( ) to assess its role in lipophilicity and target binding.

- Bioisosteric Replacement: Replace the furan ring with thiophene or pyridine (as in ) to study electronic effects.

- Pharmacophore Mapping: Use molecular docking to correlate substituent positions (e.g., thiazole C-4) with activity .

Basic: How to assess compound stability under physiological conditions?

Methodological Answer:

- pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC (e.g., used HPLC for purity checks) .

- Light/Temperature Stress: Expose to UV light (254 nm) and 40°C for 48h; quantify degradation products using LC-MS .

Advanced: How to analyze conflicting bioactivity data across studies?

Methodological Answer:

- Assay Variability: Compare inoculum size (e.g., 1×10⁵ vs. 1×10⁴ CFU/mL in ) and growth media (LB vs. Mueller-Hinton) .

- Compound Purity: Re-test batches with ≥95% HPLC purity ( achieved 98% purity via flash chromatography) .

- Statistical Validation: Apply ANOVA to assess significance of MIC differences between replicates .

Advanced: How to evaluate pharmacokinetic parameters preclinically?

Methodological Answer:

- Lipophilicity (LogP): Measure via shake-flask method; trifluoromethoxy groups increase LogP (see for related analogs) .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Plasma Protein Binding: Use equilibrium dialysis to assess fraction unbound .

Basic: What methods confirm 3D conformation for target binding studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.